4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a complex organic compound that features a boronate ester and an indazole moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves the formation of the boronate ester and the indazole ring system. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the preparation might involve the use of palladium-catalyzed cross-coupling reactions, which are common in the formation of boronate esters.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole can undergo various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: The indazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester would yield boronic acids, while reduction of the indazole ring could lead to partially or fully reduced indazole derivatives.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The indazole ring can interact with various biological receptors, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Lacks the trimethylsilyl ethoxy group, making it less versatile in certain synthetic applications.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazole: Lacks the boronate ester, reducing its utility in cross-coupling reactions.
Uniqueness
The unique combination of the boronate ester and the indazole ring in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole provides a versatile platform for various chemical transformations and biological applications. This dual functionality is not commonly found in similar compounds, making it a valuable tool in both research and industrial settings.
Properties
Molecular Formula |
C19H31BN2O3Si |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
trimethyl-[2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C19H31BN2O3Si/c1-18(2)19(3,4)25-20(24-18)16-9-8-10-17-15(16)13-21-22(17)14-23-11-12-26(5,6)7/h8-10,13H,11-12,14H2,1-7H3 |
InChI Key |
OODJUGQLBCMWMN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NN(C3=CC=C2)COCC[Si](C)(C)C |
Origin of Product |
United States |
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